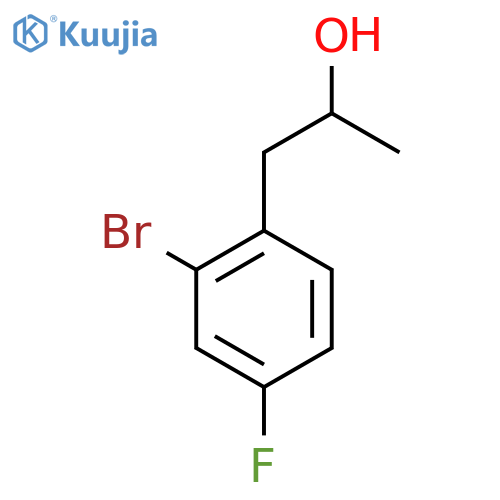Cas no 1250202-80-2 (1-(2-bromo-4-fluorophenyl)propan-2-ol)

1250202-80-2 structure
商品名:1-(2-bromo-4-fluorophenyl)propan-2-ol
1-(2-bromo-4-fluorophenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromo-4-fluorophenyl)propan-2-ol
- 1250202-80-2
- AKOS011901410
- EN300-1895140
-
- インチ: 1S/C9H10BrFO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5-6,12H,4H2,1H3
- InChIKey: PEIODNLGHIIHFS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1CC(C)O)F
計算された属性
- せいみつぶんしりょう: 231.98991g/mol
- どういたいしつりょう: 231.98991g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 20.2Ų
1-(2-bromo-4-fluorophenyl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1895140-0.05g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1895140-2.5g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1895140-10.0g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1895140-0.1g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1895140-0.25g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1895140-1g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1895140-1.0g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1895140-5g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 5g |
$1614.0 | 2023-09-18 | ||
| Enamine | EN300-1895140-0.5g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1895140-5.0g |
1-(2-bromo-4-fluorophenyl)propan-2-ol |
1250202-80-2 | 5g |
$2858.0 | 2023-06-03 |
1-(2-bromo-4-fluorophenyl)propan-2-ol 関連文献
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
1250202-80-2 (1-(2-bromo-4-fluorophenyl)propan-2-ol) 関連製品
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
